An In-depth Technical Guide to the Chemical Properties of 4-Iodo-3,5-dimethylphenyl acetate
An In-depth Technical Guide to the Chemical Properties of 4-Iodo-3,5-dimethylphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3,5-dimethylphenyl acetate is an aromatic iodo-compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a substituted phenyl ring, makes it a valuable intermediate for the introduction of the 4-iodo-3,5-dimethylphenoxy moiety into larger molecules. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, physical characteristics, and safety information, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Iodo-3,5-dimethylphenyl acetate is presented below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 4-Iodo-3,5-dimethylphenyl acetate | [1] |
| CAS Number | 145235-84-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁IO₂ | |
| Molecular Weight | 290.1 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 297.5 ± 28.0 °C at 760 mmHg | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Flash Point | 133.7 ± 24.0 °C | [2] |
| Purity | 97% | [1] |
Synthesis and Purification
General Experimental Protocol: Acetylation of 4-Iodo-3,5-dimethylphenol
This protocol is based on standard procedures for the acetylation of phenols.
Materials:
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4-Iodo-3,5-dimethylphenol
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Acetic anhydride or Acetyl chloride
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A suitable base (e.g., pyridine or triethylamine) or an acid catalyst
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An appropriate solvent (e.g., dichloromethane, chloroform, or neat)
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Deionized water
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-Iodo-3,5-dimethylphenol in the chosen solvent.
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Addition of Acetylating Agent: Slowly add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of the acetylating agent (acetic anhydride or acetyl chloride) to the stirred solution.
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Addition of Base/Catalyst: If using a base like pyridine or triethylamine, it can be used as the solvent or added in catalytic amounts. If an acid catalyst is preferred, a small amount should be added.
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Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a basic catalyst was used, it is often necessary to wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the base. The organic layer is then washed sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
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Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude 4-Iodo-3,5-dimethylphenyl acetate can be purified by techniques such as column chromatography on silica gel or recrystallization to yield the pure product.
Caption: A generalized workflow for the synthesis and purification of 4-Iodo-3,5-dimethylphenyl acetate.
Spectroscopic Data
Detailed experimental spectroscopic data for 4-Iodo-3,5-dimethylphenyl acetate is not available in the searched literature. However, based on the known spectral data of related compounds such as 3,5-dimethylphenyl acetate and other substituted phenyl acetates, the expected spectral characteristics can be predicted.
Expected ¹H NMR Spectral Data:
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A singlet for the acetyl methyl protons (CH₃) is expected to appear in the upfield region.
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A singlet for the two aromatic protons (CH) is anticipated.
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A singlet for the two methyl groups on the phenyl ring is also expected.
Expected ¹³C NMR Spectral Data:
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A signal for the carbonyl carbon (C=O) of the acetate group is expected in the downfield region.
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Signals for the aromatic carbons, including the carbon bearing the iodine atom (C-I), the carbons bearing the methyl groups, the carbon attached to the oxygen of the acetate group (C-O), and the unsubstituted aromatic carbons.
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Signals for the methyl carbons of the acetate group and the two methyl groups on the phenyl ring are expected in the upfield region.
Expected Infrared (IR) Spectral Data:
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A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group.
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Absorption bands corresponding to C-H stretching of the aromatic and methyl groups.
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C-O stretching bands of the ester group.
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Aromatic C=C stretching bands.
Expected Mass Spectrometry (MS) Data:
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The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (290.1 g/mol ).
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Characteristic fragmentation patterns for phenyl acetates would be expected, including the loss of the acetyl group.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the reviewed literature regarding the biological activity of 4-Iodo-3,5-dimethylphenyl acetate or its involvement in any signaling pathways. However, substituted phenyl acetates are a class of compounds with diverse biological activities, and this molecule could serve as a precursor for the synthesis of biologically active compounds. Further research is required to explore its potential pharmacological effects.
Safety and Handling
Hazard Identification:
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Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]
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Pictogram: GHS07 (Exclamation mark).[1]
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Signal Word: Warning.[1]
Precautionary Statements:
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Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
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Response: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER/doctor if you feel unwell), P304 + P340 + P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell), P363 (Wash contaminated clothing before reuse).[1]
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Storage: P402 + P404 (Store in a dry place. Store in a closed container).[1]
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Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]
Storage Conditions:
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For short-term storage (1-2 weeks), it is recommended to store at -4°C.[2]
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For longer periods, storage at -20°C is advised.[2]
Conclusion
4-Iodo-3,5-dimethylphenyl acetate is a chemical intermediate with well-defined physical properties and clear handling guidelines. While specific experimental data on its synthesis and detailed spectroscopic characterization are not extensively documented in the public domain, established methods for the acetylation of phenols provide a reliable pathway for its preparation. The lack of information on its biological activity presents an opportunity for future research to explore its potential applications in medicinal chemistry and drug discovery. Researchers and scientists should adhere to the provided safety protocols to ensure its safe handling and use in a laboratory setting.
